molecular formula C19H27N3O6 B1330044 (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid CAS No. 31461-61-7

(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid

Cat. No.: B1330044
CAS No.: 31461-61-7
M. Wt: 393.4 g/mol
InChI Key: FVGOGEGGQLNZGH-DZKIICNBSA-N
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Description

(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid is a tripeptide composed of three amino acids: glutamic acid, valine, and phenylalanine. This compound is a proteolytic breakdown product of larger proteins and is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase.

Mechanism of Action

Target of Action

Glu-Val-Phe, also known as H-GLU-VAL-PHE-OH or Glutamyl-valyl-phenylalanine, is a tripeptide that has been found to interact with several targets within the body. One of the primary targets of Glu-Val-Phe is the calcium-sensing receptor (CaSR) . This receptor plays a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Glu-Val-Phe interacts with its targets through a process known as post-translational arginylation . This process involves the addition of an arginine residue to the N-terminal of proteins, which can lead to their rapid degradation . In the case of the CaSR, the kokumi-active γ- [Glu] (n=1,2) -Phe/-Met/-Val at concentrations of 2.5–10 mM would trigger the release of cholecystokinin (CCK) and glucagon-like peptide 1 (GLP-1) by activating the receptor .

Biochemical Pathways

The action of Glu-Val-Phe affects several biochemical pathways. One of the key pathways influenced by this compound is the glutamate dehydrogenase (GDH) pathway . GDH is an enzyme that plays a significant role at the junction of carbon and nitrogen assimilation pathways . It releases ammonia in a reversible NAD (P) + -dependent oxidative deamination of glutamate that yields 2-oxoglutarate (2OG) .

Pharmacokinetics

It’s known that glu-val-phe is rapidly absorbed and eliminated, suggesting that taking it as a supplement is safe without affecting its own levels or serum levels of other amino acids .

Result of Action

The action of Glu-Val-Phe results in several molecular and cellular effects. For instance, it can lead to the rapid degradation of certain proteins, particularly those with a N-terminal arginine residue . Additionally, it can stimulate the release of hormones such as CCK and GLP-1, which play important roles in digestion and glucose homeostasis .

Action Environment

The action, efficacy, and stability of Glu-Val-Phe can be influenced by various environmental factors. For example, the presence of calcium ions in the environment can affect the interaction of Glu-Val-Phe with the CaSR . .

Biochemical Analysis

Biochemical Properties

Glutamyl-valyl-phenylalanine is a proteolytic breakdown product of larger proteins. It is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase . This interaction with enzymes and proteins is crucial for its function in biochemical reactions.

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Glutamyl-valyl-phenylalanine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Glutamyl-valyl-phenylalanine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Glutamyl-valyl-phenylalanine within cells and tissues involve various transporters and binding proteins. Its localization or accumulation can be affected by these interactions .

Subcellular Localization

The subcellular localization of Glutamyl-valyl-phenylalanine and its effects on activity or function are areas of active research. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid involves two main biosynthetic pathways. The first pathway consists of two steps: in the first step, gamma-glutamyl-valine is produced from glutamate and valine by the glutamate-cysteine ligase or by the transfer of the gamma-glutamyl group from glutathione to valine by the gamma-glutamyltransferase. In the next step, gamma-glutamyl-valine is combined with glycine by the glutathione synthetase.

The second pathway involves the transfer of the gamma-glutamyl residue from glutathione to the dipeptide valyl-glycine. This reaction is carried out mainly by the Dug2p-Dug3p complex.

Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis using gamma-glutamyl transpeptidase. This enzyme catalyzes the transfer of the gamma-glutamyl group from glutathione to the corresponding amino acid, forming the desired tripeptide .

Chemical Reactions Analysis

Types of Reactions: (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid undergoes several types of chemical reactions, including transpeptidation and hydrolysis. The transpeptidation reaction is catalyzed by gamma-glutamyl transpeptidase, where the gamma-glutamyl group is transferred from glutathione to the corresponding amino acid.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include glutathione, valine, and phenylalanine. The reactions are typically carried out under physiological conditions, with the presence of gamma-glutamyl transpeptidase as the catalyst.

Major Products: The major product formed from these reactions is the tripeptide this compound. This compound can be further hydrolyzed to release the individual amino acids: glutamic acid, valine, and phenylalanine.

Scientific Research Applications

(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and enzymatic reactions. In biology, it is used to investigate the role of gamma-glutamyl transpeptidase in peptide metabolism.

In medicine, this compound is studied for its potential therapeutic applications. It has been shown to have physiological or cell-signaling effects, making it a candidate for drug development. Additionally, it is used in biomaterial synthesis, contributing to the advancement of various scientific disciplines.

Comparison with Similar Compounds

(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid is similar to other gamma-glutamyl peptides, such as gamma-glutamyl-valine and gamma-glutamyl-valyl-glycine . These compounds share a common gamma-glutamyl group and are formed through similar enzymatic pathways. this compound is unique in its composition, containing phenylalanine as one of its amino acids.

List of Similar Compounds:
  • Gamma-glutamyl-valine
  • Gamma-glutamyl-valyl-glycine
  • Gamma-glutamyl-glutamate
  • Glutathione (gamma-glutamyl-cysteinyl-glycine)

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t13-,14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGOGEGGQLNZGH-DZKIICNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953473
Record name N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-1-hydroxy-3-methylbutylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31461-61-7
Record name Glutamyl-valyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031461617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-1-hydroxy-3-methylbutylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid
Reactant of Route 2
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(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid
Reactant of Route 3
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(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid
Reactant of Route 4
(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid
Reactant of Route 5
(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid
Reactant of Route 6
(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid
Customer
Q & A

A: While the exact mechanism of interaction between Glu-Val-Phe and DPP-IV is still under investigation, research suggests that it acts as a competitive inhibitor. [] This means it likely binds to the active site of DPP-IV, preventing the enzyme from interacting with its natural substrates. DPP-IV plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibiting DPP-IV can therefore lead to increased levels of active GLP-1, which in turn stimulates insulin secretion and improves glucose tolerance. []

ANone: Glu-Val-Phe is a tripeptide composed of L-glutamic acid, L-valine, and L-phenylalanine residues.

    ANone: Specific studies detailing the stability of Glu-Val-Phe under different temperatures, pH levels, or storage conditions are not available in the provided research excerpts.

    A: In vitro studies using Caco-2 intestinal epithelial cells demonstrated that a fraction enriched with Glu-Val-Phe significantly reduced DPP-IV activity. [] This finding supports the potential of Glu-Val-Phe as a DPP-IV inhibitor.

    A: Yes, an oral glucose tolerance test (OGTT) in ICR mice showed that the fraction containing Glu-Val-Phe significantly attenuated the rise in serum glucose levels compared to a control group. [] This result suggests that Glu-Val-Phe might contribute to improved glucose control in vivo.

    A: The IC50 value of Glu-Val-Phe for DPP-IV inhibition was determined to be 525.56 µM. []

    A: Yes, along with Glu-Val-Phe, two other peptides, Ala-Val-Phe and Gly-Val-Phe, were also identified from the same source and exhibited DPP-IV inhibitory activity, although with higher IC50 values. [] This suggests that the presence of valine and phenylalanine might be important for the inhibitory effect.

    A: The discovery of Glu-Val-Phe as a potential DPP-IV inhibitor from a natural source like bonito stock residue holds promise for developing new therapeutic strategies for managing type 2 diabetes. [] Further research is needed to fully characterize its properties, safety profile, and efficacy in clinical settings.

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